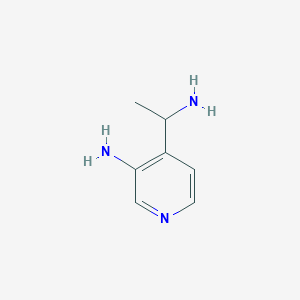

4-(1-Aminoethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(1-aminoethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,8-9H2,1H3 |

InChI Key |

HSFJLXYYXSBTBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=NC=C1)N)N |

Origin of Product |

United States |

Structural Context Within Substituted Pyridine Systems

The chemical behavior of 4-(1-Aminoethyl)pyridin-3-amine is fundamentally governed by the interplay of its constituent parts: the pyridine (B92270) core, a primary amine at the 3-position, and a 1-aminoethyl group at the 4-position.

The pyridine ring is an electron-deficient aromatic system. However, the substituents on the ring in this compound significantly modify its electronic properties. Both the amino group at C3 and the alkylamino group at C4 are electron-donating groups, which increase the electron density of the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself.

The synthesis of related 3-aminopyridines is well-established through various methods, including the Hofmann rearrangement of nicotinamide (B372718), the reduction of 3-nitropyridine (B142982), and from halogenated pyridines. orgsyn.orgwikipedia.orggoogle.com For instance, 3-aminopyridine (B143674) can be prepared by heating nicotinamide with sodium hypobromite, a reaction that proceeds via an in-situ generation of the reagent from sodium hydroxide (B78521) and bromine. wikipedia.org Another common route is the reduction of 3-nitropyridine using agents like zinc and hydrochloric acid. orgsyn.org

The 4-alkyl group also influences reactivity. The C-H bonds of the alkyl group at the 4-position can be activated for reactions. For example, 4-picoline derivatives can undergo conversion to aryl picolyl sulfones when treated with aryl sulfonyl chlorides. acs.org Furthermore, direct C-4 alkylation of the pyridine ring is a known synthetic strategy, though it can be challenging to achieve regioselectivity without the use of blocking groups. nih.gov

The presence of two vicinal amino groups (at C3 and C4) is a notable feature. This arrangement could facilitate intramolecular hydrogen bonding and allow the molecule to act as a bidentate ligand in coordination chemistry. The properties of such vicinal diamino systems on a pyridine scaffold are an area of specialized chemical research.

Table 1: General Properties of Pyridine and Related Aminopyridines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid | -41.6 | 115.2 |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | Colorless solid | 65 | 248 |

| 2-Aminopyridine (B139424) | C₅H₆N₂ | 94.12 | White/clear crystalline solid | 59-61 | 204-210 |

| 4-(1-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | Liquid | - | - |

| This compound dihydrochloride (B599025) | C₇H₁₃Cl₂N₃ | 214.11 | - | - | - |

Note: Data for this compound is limited; information for its dihydrochloride salt is included for reference. Data for other compounds is from established sources. wikipedia.orgsigmaaldrich.comnih.govbldpharm.com

Research Significance in Organic and Supramolecular Chemistry

De Novo Synthetic Routes to the this compound Core

The de novo synthesis of the this compound core hinges on the careful introduction and manipulation of functional groups on the pyridine ring. A common strategy involves the initial construction of a pyridine ring bearing precursor functionalities that can be subsequently converted to the desired amino and aminoethyl groups.

Strategic Functional Group Interconversions and Protecting Group Chemistry

A plausible and efficient synthetic pathway commences with a readily available starting material, such as a substituted nitropyridine. For instance, the synthesis can be initiated from 3-nitropyridine-4-carbonitrile. The selective reduction of the nitro group in the presence of a cyano group is a critical step. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl2) or iron in acidic media. google.com The use of protecting groups for the amino functionality, such as the tert-butoxycarbonyl (Boc) group, is often essential to prevent unwanted side reactions during subsequent transformations. nih.gov

The cyano group at the C4 position serves as a versatile handle for introducing the 1-aminoethyl moiety. One effective method is the addition of a methyl Grignard reagent (CH3MgBr) to the nitrile, which, after acidic hydrolysis, yields an acetyl group. masterorganicchemistry.com This transformation provides the key intermediate, 3-amino-4-acetylpyridine.

The conversion of the acetyl group to the 1-aminoethyl group can be accomplished through reductive amination. This typically involves the reaction of the ketone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia itself, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.

Regioselective Introduction of Aminoethyl and Amine Moieties

The regioselectivity of the synthesis is paramount. Starting with a 3,4-disubstituted pyridine precursor ensures the correct placement of the functional groups. For example, the synthesis of 3-amino-4-methylpyridine (B17607) has been reported from 4-methylpyridine-3-boronic acid via a one-step reaction with an inorganic amide in the presence of a metal oxide catalyst. patsnap.comgoogle.com While this provides the 3-amino-4-methylpyridine core, further elaboration would be required to form the aminoethyl side chain.

An alternative approach involves the directed ortho-metalation of a protected 3-aminopyridine. For instance, N-Boc-3-aminopyridine can be lithiated at the C4 position with a strong base like n-butyllithium, followed by quenching with an appropriate electrophile to introduce a functional group handle at the 4-position. rsc.org This handle can then be elaborated to the desired aminoethyl group.

A summary of a potential synthetic route is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 3-Nitropyridine-4-carbonitrile | H2, Pd/C or SnCl2, HCl | 3-Aminopyridine-4-carbonitrile | Selective reduction of the nitro group. |

| 2 | 3-Aminopyridine-4-carbonitrile | 1. CH3MgBr, THF; 2. H3O+ | 3-Amino-4-acetylpyridine | Grignard reaction and hydrolysis to form a ketone. masterorganicchemistry.com |

| 3 | 3-Amino-4-acetylpyridine | NH3, H2, Raney Nickel or NaBH3CN | This compound | Reductive amination of the ketone. |

Stereoselective Synthesis of Chiral this compound

The presence of a chiral center in the 1-aminoethyl group necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the target compound.

Enantioselective Approaches for Chiral Center Formation

The key step for introducing chirality is typically the reduction of the ketone in the 3-amino-4-acetylpyridine intermediate or the asymmetric synthesis of the amine itself.

Asymmetric Reduction: The prochiral ketone can be reduced to a chiral alcohol using a variety of chiral reducing agents. Subsequent conversion of the alcohol to the amine via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis) or via an SN2 reaction after activation of the hydroxyl group (e.g., tosylation) can provide the chiral amine.

Asymmetric Amination: Direct asymmetric reductive amination of 3-amino-4-acetylpyridine can be achieved using a chiral catalyst or a chiral ammonia equivalent.

Diastereoselective Control in Synthetic Pathways

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. wikipedia.orgnih.govresearchgate.net A chiral auxiliary can be attached to the 3-amino group of a precursor molecule. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the addition of a methyl group to a 4-formyl group or the reduction of a 4-acetyl group. After the desired stereocenter is established, the chiral auxiliary is removed.

For example, a chiral oxazolidinone auxiliary, as popularized by Evans, could be attached to the 3-amino group. researchgate.net This would influence the facial selectivity of a nucleophilic attack on a C4-carbonyl group.

A potential stereoselective route is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 3-Amino-4-acetylpyridine | Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) | (R)- or (S)-1-(3-Aminopyridin-4-yl)ethanol | Enantioselective reduction of the ketone. |

| 2 | Chiral 1-(3-Aminopyridin-4-yl)ethanol | 1. TsCl, pyridine; 2. NaN3; 3. H2, Pd/C | (R)- or (S)-4-(1-Aminoethyl)pyridin-3-amine | Conversion of the alcohol to the amine with retention or inversion of stereochemistry. |

Synthesis of Derivatives and Substituted Analogs of this compound

The synthesis of derivatives and substituted analogs of this compound can be achieved by modifying the synthetic route at various stages.

Substitution on the Pyridine Ring: Starting with a substituted 3-nitropyridine (B142982) allows for the introduction of various groups on the pyridine ring. For example, using a 2-chloro-3-nitropyridine-4-carbonitrile (B3047439) as the starting material would lead to a 2-chloro-4-(1-aminoethyl)pyridin-3-amine analog. The chloro group can then be subjected to further nucleophilic substitution reactions.

N-Alkylation/Arylation: The amino groups at the C3 position and on the ethyl side chain can be selectively alkylated or arylated. This is typically done after the main scaffold is constructed and often requires the use of protecting groups to achieve selectivity. For instance, the 3-amino group could be protected as a carbamate, allowing for modification of the side-chain amine, followed by deprotection.

Modification of the Aminoethyl Side Chain: The length and substitution of the side chain can be altered. For example, using a different Grignard reagent in the reaction with 3-aminopyridine-4-carbonitrile would lead to analogs with different alkyl groups at the alpha position of the aminoethyl chain. Alternatively, a Wittig reaction on 3-aminopyridine-4-carboxaldehyde could be employed to introduce a double bond, which could then be hydrogenated and further functionalized. masterorganicchemistry.comlibretexts.orglibretexts.org

The following table provides examples of synthetic approaches to derivatives:

Synthetic Strategies for this compound and its Functionalized Analogs

The synthesis of substituted pyridines, particularly those with multiple amino functionalities, is a significant area of research in medicinal and materials chemistry. The compound this compound represents a specific scaffold with potential for diverse applications. This article focuses on the synthetic methodologies applicable to the formation of this compound and its analogs, with a detailed look at nucleophilic aromatic substitution and cross-coupling strategies.

1 Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, especially for electron-deficient systems like pyridine. wikipedia.org In the context of synthesizing this compound analogs, SNAr reactions are pivotal for introducing the 3-amino group or other functionalities at the C-4 position.

The pyridine ring is inherently electron-poor, which facilitates nucleophilic attack. This effect is particularly pronounced at the C-2 and C-4 positions (ortho and para to the ring nitrogen), as the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles. masterorganicchemistry.com

A common strategy for synthesizing 3,4-disubstituted pyridines involves a multi-step process starting from a readily available pyridine derivative. For instance, the synthesis of 3,4-diaminopyridine (B372788) can be achieved from 4-methoxypyridine (B45360). The process begins with the nitration of 4-methoxypyridine to yield 4-methoxy-3-nitropyridine. The methoxy (B1213986) group at C-4 can then be displaced by an amino group via nucleophilic aromatic substitution using strong ammonia water to form 4-amino-3-nitropyridine. Finally, reduction of the nitro group yields 3,4-diaminopyridine. google.com This sequence highlights the utility of a leaving group at the 4-position to introduce an amine.

In a similar vein, N-substituted-3-amino-4-halopyridines serve as crucial intermediates for further elaboration. nih.govacs.org These compounds can be synthesized through various methods, including a deprotection/alkylation protocol of Boc-protected 3-aminopyridines. nih.govacs.org The halogen at the C-4 position is a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.

The Chichibabin reaction is a classic example of nucleophilic aromatic substitution on the pyridine ring, where an alkali-metal amide is used to directly aminate the ring, typically at the 2-position. wikipedia.org While direct amination at the 3-position is less favored, the principle of activating the pyridine ring for nucleophilic attack is central.

The following table summarizes representative nucleophilic aromatic substitution reactions on pyridine rings, illustrating the scope and utility of this methodology for creating functionalized analogs.

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 4-Methoxy-3-nitropyridine | Strong ammonia water | 4-Amino-3-nitropyridine | Not specified | Not specified google.com |

| 4-chlorofuro[3,2-d]pyrimidine | Various amines | Substituted aminofuro[3,2-d]pyrimidines | PEG400, 120 °C, 5 min | 73-99 nih.gov |

| 8-chloro- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazine | Various amines | Substituted amino- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazines | PEG400, 120 °C, 5 min | 73-99 nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide (B78521) | 2,4-Dinitrophenol | Basic solution in water | Not specified wikipedia.org |

2 Cross-Coupling Methodologies for Further Functionalization

Cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the elaboration of the this compound framework, these methodologies offer powerful ways to introduce the ethyl group at the 4-position or to further functionalize the pyridine core.

A key precursor for such strategies would be a 3-amino-4-halopyridine. The halogen atom, typically chlorine, bromine, or iodine, can readily participate in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. For example, a Suzuki coupling could be employed to introduce the ethyl group or a precursor thereof. This would involve the reaction of a 3-amino-4-halopyridine with an appropriate ethylboronic acid or ester derivative in the presence of a palladium catalyst and a base.

A relevant example is the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid. google.com While this is the reverse of the typical Suzuki strategy (boronic acid on the pyridine ring), it demonstrates the feasibility of using boronic acids for the synthesis of substituted aminopyridines. The synthesis of 4-methylpyridine-3-boronic acid itself is achieved through a Grignard reaction of 3-bromo-4-methylpyridine (B15001) with a boronic acid ester. google.com

Furthermore, N-substituted-3-amino-4-halopyridines are valuable starting materials for palladium-catalyzed tandem amidation/cyclization reactions to form imidazo[4,5-c]pyridines. nih.govacs.org This highlights the utility of the C-4 halogen for intramolecular C-N bond formation, a type of cross-coupling process.

The following table provides examples of cross-coupling reactions that could be adapted for the synthesis and functionalization of analogs of this compound.

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type |

| 3-Amino-4-halopyridine | Ethylboronic acid/ester | Palladium catalyst + Base | 3-Amino-4-ethylpyridine derivative |

| 4-Methylpyridine-3-boronic acid | Inorganic amide | Metal oxide | 3-Amino-4-methylpyridine google.com |

| N-Substituted-3-amino-4-halopyridine | Amide (intramolecular) | Palladium catalyst | Imidazo[4,5-c]pyridine nih.govacs.org |

These methodologies underscore the versatility of modern synthetic organic chemistry in accessing complex and highly functionalized heterocyclic compounds like this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 4 1 Aminoethyl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of 4-(1-Aminoethyl)pyridin-3-amine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the aminoethyl side chain.

Pyridine Ring Protons: The substitution pattern of the pyridine ring—with an amino group at C3 and an aminoethyl group at C4—significantly influences the chemical shifts of the remaining ring protons (H-2, H-5, and H-6). Drawing parallels with 3-aminopyridine (B143674), the amino group at C3 is expected to cause an upfield shift for the adjacent protons due to its electron-donating nature. In a deuterated solvent like DMSO-d₆, the protons of 3-aminopyridine appear at approximately δ 8.53, 8.23, 7.40, and 7.26 ppm. chemicalbook.com For our target molecule, the H-2 and H-6 protons, being ortho to the nitrogen atom, would appear at the downfield end of the aromatic region. The H-5 proton, situated between the two substituents, would likely experience a complex shielding effect.

Aminoethyl Side Chain Protons: The ethyl group protons would present as a quartet and a doublet. The methine (CH) proton, being adjacent to the chiral center and the pyridine ring, would likely appear as a quartet due to coupling with the methyl protons. The methyl (CH₃) protons would, in turn, show up as a doublet. The chemical shifts for the side chain of 1-(pyridin-4-yl)ethanamine can provide a reasonable estimate.

Amine Protons: The protons of the two amino groups (at C3 and on the ethyl side chain) would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the attached amino and aminoethyl groups. The carbons attached to the nitrogen (C-2 and C-6) will be significantly deshielded. The carbon bearing the amino group (C-3) and the one bearing the aminoethyl group (C-4) will also have characteristic chemical shifts.

Aminoethyl Side Chain Carbons: The spectrum will show two distinct signals for the methine (CH) and methyl (CH₃) carbons of the ethyl group. Based on data for similar alkylamines, the methine carbon is expected to be in the range of 40-50 ppm, while the methyl carbon would be further upfield. docbrown.info

Predicted NMR Data Tables:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.0-8.2 | d | Ortho to ring nitrogen. |

| H-5 | ~6.8-7.0 | d | Influenced by two adjacent substituents. |

| H-6 | ~7.8-8.0 | s | Ortho to ring nitrogen. |

| CH (ethyl) | ~4.0-4.2 | q | Methine proton of the ethyl group. |

| CH₃ (ethyl) | ~1.4-1.6 | d | Methyl protons of the ethyl group. |

| NH₂ (C3) | Broad singlet | s (broad) | Position is solvent and concentration dependent. |

| NH₂ (ethyl) | Broad singlet | s (broad) | Position is solvent and concentration dependent. |

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | ~145-150 | Adjacent to ring nitrogen. |

| C-3 | ~135-140 | Attached to the amino group. |

| C-4 | ~148-152 | Attached to the aminoethyl group. |

| C-5 | ~115-120 | Shielded by adjacent groups. |

| C-6 | ~140-145 | Adjacent to ring nitrogen. |

| CH (ethyl) | ~45-50 | Methine carbon of the ethyl group. |

| CH₃ (ethyl) | ~20-25 | Methyl carbon of the ethyl group. |

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the aminoethyl side chain. It would also help in confirming the connectivity of the protons on the pyridine ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal assigned to H-2 would show a cross-peak with the carbon signal of C-2.

Stereochemical information, particularly regarding the chiral center at the first carbon of the ethyl group, could be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY, which can reveal through-space proximity of protons.

The choice of solvent can significantly impact the NMR spectrum, particularly for a molecule like this compound, which contains basic nitrogen atoms and hydrogen-bonding capable amino groups. Solvents can influence chemical shifts through various interactions, including hydrogen bonding, and changes in the electronic environment. For instance, using a hydrogen-bond donor solvent like methanol-d₄ compared to a non-polar solvent like benzene-d₆ would be expected to cause significant downfield shifts of the NH and ring proton signals due to the formation of hydrogen bonds. The basicity of the pyridine nitrogen can also be affected by the solvent, which in turn influences the chemical shifts of the ring protons. nih.gov

Vibrational Spectroscopy Investigations

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. By comparing with the known spectra of 3-aminopyridine and other related structures, the following characteristic peaks can be predicted. nih.govchemicalbook.comresearchgate.net

N-H Stretching: The two amino groups would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the primary amino groups are expected in the range of 1580-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amine would be found in the 1250-1350 cm⁻¹ region.

Predicted FT-IR Data Table:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Primary Amine |

| N-H Stretch (symmetric) | ~3350 | Primary Amine |

| Aromatic C-H Stretch | ~3050 | Pyridine Ring |

| Aliphatic C-H Stretch | ~2950 | Ethyl Group |

| N-H Bend | ~1620 | Primary Amine |

| C=C, C=N Ring Stretch | ~1580, ~1470 | Pyridine Ring |

| C-N Stretch | ~1300 | Aromatic and Aliphatic Amine |

For this compound, the Raman spectrum would be expected to show strong signals for the pyridine ring breathing modes, which are often characteristic and intense in the Raman spectra of pyridine derivatives. nih.gov The symmetric vibrations of the C-C bonds in the ring and the C-C bond of the ethyl side chain would also be Raman active. A comparative analysis with the Raman spectrum of 3-aminopyridine would aid in the assignment of the observed bands. nih.gov The study of low-frequency Raman bands could also provide information about the conformational flexibility of the aminoethyl side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, this method provides definitive evidence of its elemental composition and connectivity through high-resolution measurements and controlled fragmentation experiments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the analysis would typically be performed on the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This calculated value serves as a benchmark for experimental measurement. An HRMS instrument can measure the m/z of the ion with a precision typically within 5 parts per million (ppm), providing strong evidence for the compound's elemental formula. This high specificity is crucial for confirming the identity of the target molecule and differentiating it from potential isomers or impurities. nih.gov

Table 1: Theoretical Exact Mass Data for Protonated this compound This table presents the calculated theoretical exact mass for the protonated form of this compound, which would be confirmed experimentally via HRMS.

| Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₇H₁₂N₃]⁺ | 138.10312 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, the protonated parent ion of this compound (m/z 138.1) is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, stable fragment ions. The resulting fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification.

Analysis of the fragmentation pattern allows for the confirmation of the compound's structural features. Key bond cleavages, such as the loss of the terminal amino group or the fragmentation of the ethyl side chain, produce characteristic fragment ions. By analyzing the mass differences between the parent ion and the fragment ions, the specific arrangement of atoms and functional groups within the molecule can be pieced together. This method is invaluable for distinguishing between structural isomers, which would have the same exact mass but produce different fragmentation patterns. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become a rapid and highly specific alternative for the analysis of amino compounds. nih.gov

Table 2: Plausible MS/MS Fragmentation Pathways for [this compound+H]⁺ This table outlines the expected major fragment ions that would be observed in a tandem mass spectrometry experiment, providing evidence for the compound's structure.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 138.1 | 121.1 | 17.0 (NH₃) | [M+H-NH₃]⁺ |

| 138.1 | 106.1 | 32.0 (CH₄N) | Loss of methylamine (B109427) radical cation |

| 138.1 | 94.1 | 44.0 (C₂H₆N) | Cleavage of the ethylamine (B1201723) group |

X-ray Crystallographic Analysis of this compound and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov An analysis of single crystals of this compound or its salts would provide precise information on its molecular geometry, conformation, and the intermolecular interactions that govern its solid-state assembly. While specific crystal structure data for this exact compound is not publicly available, the principles of the analysis and the expected findings can be described.

Determination of Solid-State Molecular Geometry and Conformation

A successful X-ray crystallographic study would yield a detailed model of the molecule's structure in the solid state. This includes precise measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. For instance, the analysis would define the planarity of the pyridine ring and the specific rotational orientation (torsion angle) of the 1-aminoethyl substituent relative to the ring. In adducts of similar pyridine compounds, the carboxylic acid group has been observed to be slightly twisted relative to the attached ring. nih.gov

Table 3: Expected Bond Parameters from X-ray Crystallography This table lists representative bond lengths and angles that would be precisely determined through X-ray crystallographic analysis of this compound.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (pyridine) | ~1.39 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-C (side chain) | ~1.52 Å | |

| C-N (side chain) | ~1.47 Å | |

| Bond Angles (°) | ||

| C-N-C (pyridine) | ~117° | |

| C-C-N (side chain) | ~110° |

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Interactions

The solid-state structure of this compound would be significantly influenced by intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the two -NH₂ groups) and hydrogen bond acceptors (the two amine nitrogens and the pyridine ring nitrogen). These interactions would create a complex, three-dimensional supramolecular architecture. semanticscholar.org X-ray diffraction analysis would identify and geometrically characterize these hydrogen bonds (e.g., N-H···N distances and angles). The resulting crystal packing could feature motifs like dimers, chains, or layered sheets, which are common in crystals of amino-substituted pyridines and their salts. nih.govnih.govresearchgate.net The study of these interactions is crucial for understanding the physical properties of the solid material.

Absolute Configuration Assignment for Chiral Forms

The carbon atom of the ethyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). wikipedia.org X-ray crystallography is a primary method for the unambiguous determination of the absolute configuration of a chiral molecule. frontiersin.org To achieve this, a single crystal of one pure enantiomer must be analyzed. By measuring the anomalous dispersion effects of the scattered X-rays, the absolute spatial arrangement of the atoms can be determined and assigned as either R or S. This definitive assignment is critical in fields like medicinal chemistry and asymmetric synthesis, where the biological activity of enantiomers can differ significantly.

Computational and Theoretical Chemistry Studies on this compound: A Literature Review

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the article outline, which includes:

Density Functional Theory (DFT) Calculations for Molecular Properties:

Geometry Optimization and Conformational Landscapes

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Absorption Spectra

Quantum Chemical Descriptors for Reactivity and Interaction Potential:

Global Reactivity Descriptors: Ionization Potential, Electron Affinity, Chemical Hardness, and Electrophilicity Index

While research exists for related structures, such as 3,4-diaminopyridine (B372788) and 4-(1-aminoethyl)pyridine, the strict requirement to focus solely on This compound prevents the use of this data as it would not be scientifically accurate for the specified molecule. The presence of the additional amino group at the 3-position and the ethylamino group at the 4-position creates a unique electronic and structural profile that cannot be extrapolated from its parent compounds.

Further research and dedicated computational studies are required to elucidate the specific molecular properties and reactivity descriptors of This compound .

Computational and Theoretical Chemistry Studies on 4 1 Aminoethyl Pyridin 3 Amine

Quantum Chemical Descriptors for Reactivity and Interaction Potential

Local Reactivity Descriptors: Fukui Functions for Nucleophilic and Electrophilic Sites

In the realm of conceptual Density Functional Theory (DFT), local reactivity descriptors are essential for predicting how a molecule will interact with others. Fukui functions are particularly crucial as they identify the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes. This allows for the identification of the most reactive centers for different types of chemical reactions:

ƒ+(r): This function corresponds to the addition of an electron and indicates the sites most susceptible to a nucleophilic attack . The atom with the highest ƒ+(r) value is the most likely location to accept an electron.

ƒ-(r): This function relates to the removal of an electron and points to the sites most prone to an electrophilic attack . The atom with the highest ƒ-(r) value is the most probable site for donating an electron.

ƒ0(r): This function describes the site for radical attack .

By calculating these indices for 4-(1-Aminoethyl)pyridin-3-amine, researchers can predict its chemical behavior. For instance, the nitrogen atoms of the pyridine (B92270) ring and the amino groups are expected to be key sites. The pyridine nitrogen typically acts as a nucleophilic center, while the amino groups can also exhibit nucleophilic character. A computational study on the related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium utilized local Fukui indices to confirm the most electrophilic carbon atom, C5, as the preferred site for nucleophilic attack, showcasing the predictive power of this method. nih.gov While specific Fukui function data for this compound is not detailed in available literature, the methodology remains a standard and powerful approach to pinpointing its reactive sites. The analysis would involve identifying atoms with the highest condensed Fukui function values for nucleophilic (ƒ+) and electrophilic (ƒ-) attacks.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and simulations offer a dynamic view of chemical systems, moving beyond static structures to explore how molecules behave over time, interact with their environment, and bind to biological targets.

Continuum Solvent Models (e.g., IEF-PCM) for Environmental Effects

The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent it is dissolved in. Continuum solvent models are computationally efficient methods for simulating these environmental effects. The Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) is a widely used approach. dergipark.org.trdergipark.org.tr

In the IEF-PCM method, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant. The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent.

For a molecule like this compound, applying the IEF-PCM model allows researchers to:

Calculate more accurate molecular orbital energies (HOMO-LUMO).

Predict shifts in electronic absorption spectra in different solvents. dergipark.org.tr

Evaluate the stability of different conformations in a polar environment.

A study on the closely related compound 4-(1-aminoethyl)pyridine utilized the IEF-PCM model to simulate the effects of a water solvent. dergipark.org.trdergipark.org.trdergipark.org.tr This analysis demonstrated how the solvent influences electronic properties like total energy and energy gap, which are crucial for understanding the molecule's reactivity and stability in aqueous environments. dergipark.org.trdergipark.org.tr

Table 1: Example of Solvent Effect Analysis on Electronic Properties of 4-(1-aminoethyl)pyridine using DFT with IEF-PCM (Note: This data is for the related compound 4-(1-aminoethyl)pyridine as a reference for the methodology.)

| Property | Method | In Gas Phase | In Water (IEF-PCM) |

| Total Energy (Hartree) | B3LYP/6-311+G(d,p) | -399.7 | -400.1 |

| HOMO-LUMO Gap (eV) | B3LYP/6-311+G(d,p) | 6.08 | 6.15 |

| Dipole Moment (Debye) | B3LYP/6-311+G(d,p) | 2.5 | 3.8 |

This interactive table illustrates how properties change from the gas phase to a simulated aqueous environment.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms.

For this compound, molecular docking studies can be used to screen for potential biological targets, such as protein kinases or ion channels, which are often modulated by aminopyridine derivatives. nih.govnih.gov The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm, such as AutoDock, to sample a large number of possible binding poses of the ligand in the active site of the protein. nih.gov

Scoring each pose based on a force field to estimate the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

Docking studies on similar aminopyridine compounds have successfully identified key interactions, such as hydrogen bonds between the amino or pyridine groups and amino acid residues (e.g., threonine, alanine) in the binding pocket of ion channels. nih.gov These interactions are critical for the stability of the ligand-receptor complex. For this compound, docking would reveal its potential binding energy and the specific hydrogen bonds and hydrophobic interactions that stabilize its binding to a target. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the best binding pose, Molecular Dynamics (MD) simulations offer a movie, revealing the dynamic nature of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational flexibility and the stability of ligand-protein complexes. nsf.govnih.gov

Applying MD simulations to a system containing this compound and a target protein would allow researchers to:

Assess Conformational Flexibility: The ethylamine (B1201723) side chain of the molecule can rotate, leading to different conformations. MD simulations can explore the relative energies of these conformers and how they change upon binding to a target. researchgate.net

Evaluate Binding Stability: By running a simulation (typically for nanoseconds to microseconds), one can observe whether the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) of the ligand's position is often monitored; a low and stable RMSD suggests a stable binding mode. mdpi.com

Analyze Binding Dynamics: MD simulations can reveal the specific movements and fluctuations of the ligand and protein residues at the binding interface. This can highlight key residues responsible for binding and show how the protein's conformation might adapt to the ligand. nih.govnih.gov

Studies on related pyridine derivatives have used MD simulations to confirm the stability of docked complexes and to understand how mutations in a target protein might affect ligand binding affinity. mdpi.comnih.gov Such simulations are crucial for validating docking results and gaining a deeper understanding of the physical basis of molecular recognition.

Role of 4 1 Aminoethyl Pyridin 3 Amine As a Chemical Scaffold and Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of two distinct amino groups on the pyridine (B92270) ring enables regioselective reactions, allowing chemists to build molecular complexity in a controlled manner. This has led to its use in the synthesis of various intricate organic structures.

Precursor for Advanced Pharmaceutical Intermediates

The pyridine scaffold is a common feature in many approved drugs. nih.gov Consequently, derivatives of 4-(1-aminoethyl)pyridin-3-amine are attractive intermediates for the pharmaceutical industry. The primary amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the aromatic amine can undergo diazotization followed by various substitution reactions. This differential reactivity allows for the introduction of diverse functionalities, which is a key aspect of medicinal chemistry for optimizing the pharmacological profile of a lead compound. For example, the aminoethyl side chain can be modified to mimic the side chains of amino acids, making it a precursor for peptidomimetics. nih.gov Furthermore, its role as an intermediate extends to the synthesis of compounds targeting a range of biological targets, including enzymes and receptors. nih.govgoogle.com

Design and Synthesis of Novel Ligands for Coordination Chemistry

The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate for the design of novel ligands for metal coordination. The specific geometry and electronic properties of the resulting metal complexes are highly dependent on the ligand's design.

Ligand Design Principles for Metal Complexation

The design of ligands based on the this compound scaffold follows several key principles. The two amino groups and the pyridine nitrogen can act as a tridentate donor set, binding to a single metal center. wikipedia.org The ethylenediamine-like fragment formed by the vicinal amino groups is particularly adept at forming stable five-membered chelate rings with metal ions. researchgate.net

Modification of the amino groups can further tune the ligand's properties. For instance, alkylation or arylation of the amino groups can introduce steric bulk, influencing the coordination geometry and the accessibility of the metal center. caltech.edu The electronic properties of the pyridine ring can also be modulated by introducing substituents, which in turn affects the metal-ligand bond strength and the redox potential of the resulting complex. mdpi.com The goal is often to create a specific coordination environment around the metal ion to achieve desired catalytic activity, magnetic properties, or spectroscopic signatures. nih.gov

Formation of Chelate Rings and Coordination Polymers

The ability of the 1,2-diamine moiety on the pyridine ring to form a stable five-membered chelate ring is a driving force in its coordination chemistry. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

When both amino groups of this compound coordinate to the same metal ion, a mononuclear complex with a distinct stereochemistry is formed. However, under appropriate conditions, this ligand can also act as a bridging unit between two or more metal centers, leading to the formation of coordination polymers. In such cases, one amino group might coordinate to one metal ion, while the other amino group and the pyridine nitrogen coordinate to a second metal ion. The structure and dimensionality of these polymers can be controlled by the choice of the metal ion, the counter-anion, and the reaction conditions. These materials can exhibit interesting properties such as porosity, magnetism, and luminescence.

Scaffold in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, a scaffold is a core molecular structure to which various substituents are attached to explore the structure-activity relationship (SAR) of a series of compounds. The this compound framework serves as a valuable scaffold for such studies. nih.gov The ability to systematically modify the molecule at three distinct points—the primary amine, the aromatic amine, and other positions on the pyridine ring—allows for a thorough investigation of how structural changes affect biological activity.

For instance, in the development of enzyme inhibitors, the pyridine ring can serve as a central anchoring point within the enzyme's active site. nih.govnih.gov The aminoethyl group can then be functionalized to interact with specific amino acid residues, while modifications to the aromatic amine can be used to fine-tune properties like solubility, metabolic stability, and cell permeability. nih.govnih.gov By synthesizing and testing a library of derivatives based on this scaffold, medicinal chemists can identify the key structural features required for optimal potency and selectivity. researchgate.netbiorxiv.org

Below is a table summarizing the key functional groups of this compound and their potential for modification in SAR studies:

| Functional Group | Position | Potential Modifications | Purpose in SAR Studies |

| Primary Amine | 1-aminoethyl | Acylation, Alkylation, Reductive Amination, Sulfonylation | Explore interactions with specific binding pockets, alter basicity and polarity. |

| Aromatic Amine | 3-amine | Acylation, Alkylation, Diazotization and substitution | Modulate electronic properties, introduce new functionalities, alter H-bonding capacity. |

| Pyridine Ring | Core | Substitution at other positions (e.g., 2, 5, 6) | Fine-tune electronics, sterics, and overall shape of the molecule. |

This systematic approach allows for the rational design of new and improved therapeutic agents.

Emerging Research Perspectives and Unexplored Avenues for 4 1 Aminoethyl Pyridin 3 Amine

Innovations in Synthetic Methodology for Pyridine (B92270) Derivatives

The synthesis of specifically substituted pyridines like 4-(1-Aminoethyl)pyridin-3-amine remains a significant challenge, often requiring multi-step, and sometimes low-yielding, procedures. However, recent advances in synthetic organic chemistry offer promising strategies that could be adapted for its efficient construction. While a dedicated synthesis for this compound is not widely reported, modern methods for creating polysubstituted pyridines provide a clear roadmap for future research.

Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more reactants, represent a highly efficient and atom-economical approach. The use of nanocatalysts in MCRs to produce polyfunctionalized pyridines has gained traction, offering green and sustainable synthetic routes. rsc.orgresearchgate.net Another powerful technique is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that has been successfully employed to create highly substituted pyridine and pyrazine (B50134) derivatives under mild conditions. cdnsciencepub.comacs.orgnih.govcdnsciencepub.com Research into adapting these methodologies could lead to a novel and efficient synthesis of this compound.

Further innovative strategies include the direct, one-step conversion of N-vinyl or N-aryl amides into pyridines using activating agents and π-nucleophiles. organic-chemistry.org This method is noted for its compatibility with various functional groups and precise control over substituent placement. Additionally, methods starting from ylidenemalononitriles have been developed to produce multi-substituted amino-nicotinonitriles at room temperature. rsc.orgnih.gov Exploring these modern synthetic tools could unlock the potential of this compound by making it more accessible for further study.

Table 1: Potential Innovative Synthetic Routes for this compound

| Synthetic Strategy | Description | Potential Advantages | Key References |

| Nanocatalyst-Mediated MCRs | A one-pot reaction combining multiple starting materials, catalyzed by nanoparticles, to form the pyridine core. | High atom economy, reduced waste, green chemistry principles. | rsc.orgresearchgate.net |

| Truce-Smiles Rearrangement | An intramolecular aryl migration to form a new C-C bond, leading to a highly substituted pyridine ring. | Mild reaction conditions, excellent functional group tolerance. | cdnsciencepub.comacs.orgnih.gov |

| Amide Annulation | Direct conversion of a functionalized amide using an activating agent and a suitable π-nucleophile. | High convergence, precise substituent control, single-step process. | organic-chemistry.org |

| Ylidenemalononitrile Cyclization | Room-temperature synthesis starting from ylidenemalononitriles and other precursors. | Mild conditions, facile, solvent-free options available. | rsc.orgnih.gov |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and accelerating the design of novel compounds. mdpi.com For a molecule like this compound, where experimental data is scarce, these computational tools offer an invaluable opportunity to forecast its potential and guide research efforts.

Exploration in Advanced Materials Science

The unique structural features of this compound make it an intriguing candidate for the development of advanced materials. Its three nitrogen-containing functional groups (pyridine, aromatic amine, and aliphatic amine) can act as coordination sites for metal ions or as reactive sites for polymerization.

One of the most promising avenues is its use as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). alfa-chemistry.com MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.org The geometry and connectivity of the linker molecule are crucial in determining the final structure and properties of the MOF. The multiple coordination sites on this compound could lead to the formation of novel MOF architectures with unique porosities or active sites. The use of pyridine-based linkers is well-established, and amino-functionalized MOFs have shown enhanced performance in certain applications, such as the selective adsorption of specific molecules through hydrogen bonding. rsc.orgnih.govacs.org

Another area of exploration is in polymer science. Aminopyridines can undergo polymerization, although it can be challenging. researchgate.net The two primary amine groups in this compound offer potential for its use as a monomer in the synthesis of novel polyamides or other polymers. Furthermore, grafting this molecule onto a polymer backbone could create functional materials, such as polymer-bound catalysts or chelating resins for metal ion capture. acs.org The development of 2D materials from pyridine-regulated MOFs suggests that this molecule could also be used to create ultrathin materials with a high density of active sites for sensing or catalysis. nih.govrsc.org

Catalytic Applications

The field of asymmetric catalysis, which focuses on the synthesis of single-enantiomer products, relies heavily on the design of effective chiral ligands. The structure of this compound is exceptionally well-suited for this purpose. It is inherently chiral due to the stereocenter at the carbon atom adjacent to the pyridine ring, and it possesses three nitrogen atoms that can coordinate with a metal center.

Chiral pyridine-containing ligands are among the most successful and widely used in asymmetric catalysis, valued for their stability and the rich chemistry of the pyridine ring. diva-portal.orghkbu.edu.hkresearchgate.netcityu.edu.hk The combination of a pyridine nitrogen, an aromatic amine, and a chiral aliphatic amine in this compound could allow it to act as a bidentate or tridentate ligand for a variety of transition metals. This could enable high levels of enantioselectivity in a range of important chemical transformations, such as reductive aminations, C-H borylation, and various coupling reactions. acs.org

Beyond its role as a ligand in metal-based catalysis, the presence of basic amine groups suggests potential as an organocatalyst. 4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective acylation catalyst. acs.org The aminopyridine moiety within this compound could impart similar catalytic activity, while the additional functional groups could be used to tune its solubility, anchor it to a solid support, or introduce secondary interactions to influence reaction selectivity. The exploration of this compound and its derivatives as novel chiral ligands or organocatalysts represents a significant and promising area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.